(4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
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Description
(4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C23H24BrNO5 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24BrNO5 with a molecular weight of 474.3 g/mol. The presence of bromine and hydroxyl groups suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H24BrNO5 |
Molecular Weight | 474.3 g/mol |
CAS Number | 1282458-43-8 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound can inhibit specific enzymes or modulate receptor activity, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of a benzofuran moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related benzofuran derivatives, it was found that compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable potency.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. The presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy Comparison
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
(4E)-N-(4-bromophenyl) | ≤0.25 | Antibacterial |
(Related Benzofuran Derivative) | ≤0.25 | Antifungal |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific functional groups significantly influence biological activity. For example:
- The bromophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
- The hydroxy and methoxy substituents may contribute to increased solubility and bioavailability.
Properties
Molecular Formula |
C23H24BrNO5 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H24BrNO5/c1-13(5-11-19(26)25-16-8-6-15(24)7-9-16)4-10-17-21(27)20-18(12-30-23(20)28)14(2)22(17)29-3/h4,6-9,27H,5,10-12H2,1-3H3,(H,25,26)/b13-4+ |
InChI Key |
DDDUIZHMHNZEKR-YIXHJXPBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)Br)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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